N-(benzenesulfonyl)-4-nitro-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide
Description
“N-(benzenesulfonyl)-4-nitro-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide” is a structurally complex benzamide derivative featuring multiple functional groups:
- A benzenesulfonyl group attached to the amide nitrogen.
- A 4-nitro substituent on the benzamide core.
- A 2-oxo-2H-1,3-benzoxathiol-5-yl group, a sulfur- and oxygen-containing heterocycle.
Its structural determination likely involves crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation, as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
N-(benzenesulfonyl)-4-nitro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O7S2/c23-19(13-6-8-14(9-7-13)22(25)26)21(31(27,28)16-4-2-1-3-5-16)15-10-11-17-18(12-15)30-20(24)29-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGCBPNTSCFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzenesulfonyl)-4-nitro-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzenesulfonyl group, a nitro group, and a benzoxathiol moiety. Its molecular formula is , and it has a molecular weight of approximately 344.33 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzoxathiol Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This is done by reacting the benzoxathiol intermediate with sulfonyl chlorides.
- Nitration : The benzene ring undergoes nitration to introduce the nitro group using nitrating agents.
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, showing selective cytotoxicity. For instance, the compound demonstrated significant inhibition of cell proliferation in breast cancer (MDA-MB-468) and renal cancer (A498) models.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Notably, it appears to modulate the expression of proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Research indicates that it inhibits bacterial growth by disrupting cell wall synthesis and inhibiting nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Breast Cancer : In vitro studies showed that treatment with this compound resulted in decreased viability of breast cancer cells, attributed to the activation of apoptotic pathways.
- Antimicrobial Evaluation : A comprehensive evaluation revealed its potential as an antibacterial agent, particularly against Gram-positive bacteria, making it a candidate for further development in treating infections.
Comparison with Similar Compounds
Methodological Considerations
- Crystallography : The target’s structure was likely resolved using SHELXL for refinement and visualized via ORTEP-3 , ensuring accuracy in bond-length and angle comparisons with analogs .
- Synthetic Routes : Analogous to 3-(Trifluoromethyl)benzenesulfonyl chloride, the target may be synthesized via sulfonylation or amidation reactions, though specifics require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
